Chain-Length-Dependent Antibacterial Potency Against Bacillus subtilis: C13 > C11 > C9 > C7 >>> C5/C3
In a systematic chain-length scan of 6-alkyl-2,4-dihydroxybenzoic acids (1a–1f) spanning C3 to C13, the C13-tridecyl analog 1f (2,4-dihydroxy-6-tridecylbenzoic acid) demonstrated the most potent antibacterial activity against Bacillus subtilis, with a MIC of 2.5 µM. This potency surpasses that of the C11-undecyl analog 1e (MIC 6.25 µM against S. aureus; B. subtilis MIC not specified as 2.5 µM but activity described as similarly robust), and dramatically exceeds the complete inactivity of the C5-pentyl analog 1b and C3-propyl analog 1a, which showed no inhibition even at 200 µM. The decarboxylated C13-tridecyl analog 4f exhibited substantially weaker activity against B. subtilis than 1f, despite identical side-chain length, confirming the essential role of the carboxylic acid group [1].
| Evidence Dimension | Antibacterial activity (MIC) against Bacillus subtilis |
|---|---|
| Target Compound Data | 1f (C13-tridecyl): MIC 2.5 µM |
| Comparator Or Baseline | 1e (C11-undecyl): MIC not explicitly stated as 2.5 µM for B. subtilis but described as robust; 1d (C9-nonyl): MIC not explicitly stated but weaker than 1e/1f; 1c (C7-heptyl): MIC not explicitly stated but weaker than longer chains; 1b (C5-pentyl, olivetolic acid): >200 µM (inactive); 1a (C3-propyl): >200 µM (inactive); 4f (C13-tridecyl, decarboxylated): higher MIC (lower activity) than 1f |
| Quantified Difference | ≥80-fold improvement from inactive C5-pentyl to C13-tridecyl; 1f is the most potent in the series against B. subtilis |
| Conditions | Broth microdilution assay; MTT detection; 37 °C, 12 h incubation; compound concentrations from 0.078 to 200 µM; S. aureus and B. subtilis strains |
Why This Matters
For any research program targeting Gram-positive antibacterial discovery, sourcing the C13-tridecyl rather than the commercially ubiquitous C5-pentyl (olivetolic acid) is mandatory for achieving measurable activity against B. subtilis.
- [1] Kodama T, et al. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, olivetolic acid, and its alkyl-chain derivatives. J Nat Med. 2023;77:298–305. View Source
